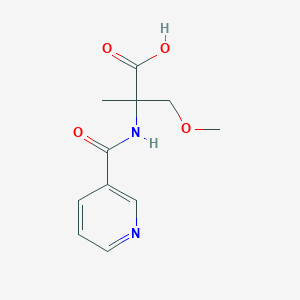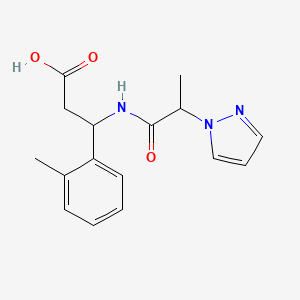![molecular formula C12H14ClNO5 B6663545 2-[2-Chloro-4-(2-methoxypropanoylamino)phenoxy]acetic acid](/img/structure/B6663545.png)
2-[2-Chloro-4-(2-methoxypropanoylamino)phenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-Chloro-4-(2-methoxypropanoylamino)phenoxy]acetic acid is a synthetic organic compound that belongs to the class of phenoxyacetic acids. This compound is characterized by the presence of a chloro-substituted phenoxy group and a methoxypropanoylamino group attached to the acetic acid moiety. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Chloro-4-(2-methoxypropanoylamino)phenoxy]acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-nitrophenol and 2-methoxypropanoic acid.
Nitration: The 2-chloro-4-nitrophenol undergoes nitration to introduce the nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Acylation: The resulting amine is acylated with 2-methoxypropanoic acid to form the amide linkage.
Etherification: Finally, the phenolic hydroxyl group is etherified with chloroacetic acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-[2-Chloro-4-(2-methoxypropanoylamino)phenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroxy derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2-[2-Chloro-4-(2-methoxypropanoylamino)phenoxy]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on cellular processes and enzyme activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of herbicides and pesticides due to its ability to disrupt plant growth.
Mechanism of Action
The mechanism of action of 2-[2-Chloro-4-(2-methoxypropanoylamino)phenoxy]acetic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes involved in metabolic pathways, leading to the inhibition of key biochemical processes.
Pathways Involved: It affects pathways related to cell growth and division, making it a potential candidate for cancer research.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-chlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2,4-Dichlorophenoxyacetic acid: Another herbicide with a similar mode of action but different substitution pattern.
Uniqueness
2-[2-Chloro-4-(2-methoxypropanoylamino)phenoxy]acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[2-chloro-4-(2-methoxypropanoylamino)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO5/c1-7(18-2)12(17)14-8-3-4-10(9(13)5-8)19-6-11(15)16/h3-5,7H,6H2,1-2H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMCDZRZBNNMOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)OCC(=O)O)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[2-(2-Chlorophenyl)-1,3-thiazole-4-carbonyl]amino]-3-methoxy-2-methylpropanoic acid](/img/structure/B6663465.png)

![2-[(4-Bromo-2-methylbenzoyl)amino]-3-methoxy-2-methylpropanoic acid](/img/structure/B6663472.png)
![2-[3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanoylamino]-3-methoxy-2-methylpropanoic acid](/img/structure/B6663485.png)
![2-[2-Chloro-4-(propanoylamino)phenoxy]acetic acid](/img/structure/B6663489.png)
![2-[2-Chloro-4-[(2-cyclopent-2-en-1-ylacetyl)amino]phenoxy]acetic acid](/img/structure/B6663494.png)
![2-[2-Chloro-4-[[2-(3-methylthiophen-2-yl)cyclopropanecarbonyl]amino]phenoxy]acetic acid](/img/structure/B6663499.png)
![2-[2-Chloro-4-[[2-[methyl(methylsulfonyl)amino]acetyl]amino]phenoxy]acetic acid](/img/structure/B6663503.png)
![2-[2-Chloro-4-[[2-(oxan-4-yl)acetyl]amino]phenoxy]acetic acid](/img/structure/B6663509.png)
![2-[2-Chloro-4-[[2-(1,1-dioxothiolan-3-yl)acetyl]amino]phenoxy]acetic acid](/img/structure/B6663514.png)
![2-[2-Chloro-4-[(1-methylsulfonylpiperidine-4-carbonyl)amino]phenoxy]acetic acid](/img/structure/B6663547.png)

![3-[[2-(5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)acetyl]amino]-3-(2-methylphenyl)propanoic acid](/img/structure/B6663576.png)
![3-[(5-Chlorofuran-2-carbonyl)amino]-3-(2,4-dimethoxyphenyl)propanoic acid](/img/structure/B6663580.png)
